1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine
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Overview
Description
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine is an organic compound with the chemical formula C10H12FN. It is characterized by a cyclopropane ring attached to a phenyl group substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This compound is typically a white solid, insoluble in water but soluble in organic solvents such as methanol and chloroform .
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine involves several steps. One common method includes the reaction of 3-fluoro-4-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene, with a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the fluorine substituent play crucial roles in its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine: This compound has a methoxy group instead of a methyl group, which can significantly alter its chemical and biological properties.
1-(3-Chloro-4-methylphenyl)cyclopropan-1-amine: The presence of a chlorine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-ol: The hydroxyl group in place of the amine group can lead to different chemical reactions and biological activities
Properties
Molecular Formula |
C10H12FN |
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Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-8(6-9(7)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
BJXRKEGZXHLKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)N)F |
Origin of Product |
United States |
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